L-Phenylalanine ethyl ester hydrochloride L-Phenylalanine ethyl ester hydrochloride L-Phenylalanine Ethyl Ester Hydrochloride is an derivative of L-Phenylalanine, an essential amino acid.

Brand Name: Vulcanchem
CAS No.: 3182-93-2
VCID: VC21536976
InChI: InChI=1S/C11H15NO2.ClH/c1-2-14-11(13)10(12)8-9-6-4-3-5-7-9;/h3-7,10H,2,8,12H2,1H3;1H/t10-;/m0./s1
SMILES: CCOC(=O)C(CC1=CC=CC=C1)N.Cl
Molecular Formula: C11H16ClNO2
Molecular Weight: 229.7 g/mol

L-Phenylalanine ethyl ester hydrochloride

CAS No.: 3182-93-2

Cat. No.: VC21536976

Molecular Formula: C11H16ClNO2

Molecular Weight: 229.7 g/mol

* For research use only. Not for human or veterinary use.

L-Phenylalanine ethyl ester hydrochloride - 3182-93-2

CAS No. 3182-93-2
Molecular Formula C11H16ClNO2
Molecular Weight 229.7 g/mol
IUPAC Name ethyl (2S)-2-amino-3-phenylpropanoate;hydrochloride
Standard InChI InChI=1S/C11H15NO2.ClH/c1-2-14-11(13)10(12)8-9-6-4-3-5-7-9;/h3-7,10H,2,8,12H2,1H3;1H/t10-;/m0./s1
Standard InChI Key FPFQPLFYTKMCHN-PPHPATTJSA-N
Isomeric SMILES CCOC(=O)[C@H](CC1=CC=CC=C1)[NH3+].[Cl-]
SMILES CCOC(=O)C(CC1=CC=CC=C1)N.Cl
Canonical SMILES CCOC(=O)C(CC1=CC=CC=C1)[NH3+].[Cl-]

Basic Information and Chemical Structure

Structural Characteristics

L-Phenylalanine ethyl ester hydrochloride is derived from the amino acid L-phenylalanine through esterification of the carboxylic acid group with ethanol, followed by salt formation with hydrochloric acid. The structure contains:

  • A chiral carbon center with the S-configuration (also denoted as L-)

  • An amino group (protonated in the hydrochloride form)

  • A phenyl ring attached via a methylene bridge

  • An ethyl ester functional group

The SMILES notation for this compound is: [H+].[Cl-].CCOC(=O)C@@HCC1=CC=CC=C1 . This notation captures the stereochemistry at the alpha carbon, indicating the S-configuration characteristic of the L-enantiomer.

Physical and Chemical Properties

Physical Appearance and States

L-Phenylalanine ethyl ester hydrochloride appears as a white crystalline powder or fine needle-like crystalline solid . The compound exhibits distinct physical properties which are summarized in Table 2.

PropertyValue
AppearanceWhite crystalline powder or needles
Physical FormFine needle-like crystalline solid
Melting Point154-157°C
HygroscopicityHygroscopic
SolubilitySoluble in methanol and water

Table 2: Physical properties of L-Phenylalanine ethyl ester hydrochloride

The compound's hygroscopic nature necessitates special handling and storage considerations to maintain its integrity and prevent degradation through moisture absorption .

Spectroscopic and Analytical Properties

L-Phenylalanine ethyl ester hydrochloride possesses specific optical and spectroscopic properties that are useful for its identification and quality assessment. Table 3 summarizes these properties.

PropertyValue
Specific Optical Rotation+32.2° to +35.2° (20°C, 589 nm) (c=2, C₂H₅OH)
+33.70° (21°C, c=2, C₂H₅OH)
+36° (c=5 in Ethanol)
Infrared SpectrumCharacteristic pattern (conforming to reference standards)
Assay Percent Range98-99% (commercial grade)
Titration with HClO₄≥98.5% purity

Table 3: Spectroscopic and analytical properties of L-Phenylalanine ethyl ester hydrochloride

The specific optical rotation is a critical parameter for confirming the enantiomeric purity of the compound, as the L-form (S-configuration) will show positive rotation values within the specified range. Variations in the reported values may be due to different measurement conditions, including concentration and temperature .

Synthesis and Preparation Methods

Laboratory Synthesis Techniques

The synthesis of L-Phenylalanine ethyl ester hydrochloride follows established procedures in amino acid chemistry. The most common method involves the direct esterification of L-phenylalanine using thionyl chloride in dry ethanol. This reaction proceeds according to the following scheme:

  • L-Phenylalanine is reacted with thionyl chloride (SOCl₂) in dry ethanol

  • The reaction occurs at room temperature for approximately 18 hours

  • The process yields L-Phenylalanine ethyl ester hydrochloride as a white powder

This method typically produces high yields, with reported efficiency of around 90% for the ethyl ester derivative . The reaction can be represented as:

L-Phenylalanine + SOCl₂ + EtOH → L-Phenylalanine ethyl ester hydrochloride

The mechanism involves initial activation of the carboxylic acid by thionyl chloride, followed by nucleophilic attack of ethanol, resulting in esterification. The hydrochloride salt forms naturally in this process due to the production of HCl during the reaction .

Industrial Production Considerations

The industrial production of L-Phenylalanine ethyl ester hydrochloride must consider several factors to ensure product quality and purity. Key considerations include:

  • Starting material purity: The optical purity of the L-phenylalanine precursor directly affects the final product's enantiomeric excess

  • Reaction conditions: Temperature control and moisture exclusion are critical for optimal yields

  • Purification methods: Recrystallization techniques are commonly employed to achieve high purity (≥98.5%)

Commercial products typically undergo rigorous quality control, including infrared spectroscopy and specific rotation measurements, to verify identity and purity before distribution .

Applications and Utility

Research Applications

L-Phenylalanine ethyl ester hydrochloride serves as an important tool in biochemical and pharmaceutical research. Its primary applications include:

  • Enzyme substrate: The compound is widely used as a substrate for various enzymes, particularly in studies involving proteolytic and esterase activities

  • Peptide synthesis: It serves as a building block in the synthesis of peptides and peptide derivatives

  • Structure-activity relationship studies: The compound is used to investigate the role of phenylalanine residues in biological systems

Research applications often take advantage of the compound's specific stereochemistry and reactivity profile, which mimic those of the natural amino acid in biological systems while providing modified properties due to the ester functionality.

Storage RequirementDetails
ContainerKeep tightly sealed
AtmosphereStore under dry inert gas
ProtectionProtect from humidity and water
IncompatibilitiesIncompatible with oxidizing agents
TemperatureAmbient storage temperature recommended

Table 4: Storage requirements for L-Phenylalanine ethyl ester hydrochloride

The hygroscopic nature of this compound makes these storage requirements particularly important to prevent hydrolysis of the ester bond and other degradation pathways that could compromise its purity and effectiveness .

Safety CategoryDetails
Signal WordWarning
Hazard CategoriesSerious eye damage/eye irritation Category 2
Skin corrosion/irritation Category 2
Specific target organ toxicity Category 3
Hazard StatementsH319: Causes serious eye irritation
H335: May cause respiratory irritation
H315: Causes skin irritation
Precautionary StatementsP261: Avoid breathing dust/fume/gas/mist/vapors/spray
P280: Wear protective gloves/protective clothing/eye protection/face protection
P302+P352: IF ON SKIN: Wash with plenty of water
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing

Table 5: Safety information for L-Phenylalanine ethyl ester hydrochloride

Laboratory personnel working with this compound should follow standard safety protocols for handling chemicals, including the use of appropriate personal protective equipment and adherence to good laboratory practices .

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